

CAS number 874219-49-5 properties

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Compound of Interest

Compound Name:	(4- (Benzyl(methyl)carbamoyl)phenyl) boronic acid
CAS No.:	874219-49-5
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An In-Depth Technical Guide to Dabrafenib (CAS No. 1195765-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, identified by CAS number 1195765-45-7 (for its free base) and also known as GSK2118436, is a highly potent and selective inhibitor of the BRAF kinase.[1][2] It represents a cornerstone of targeted therapy for several cancers driven by specific mutations in the BRAF gene.[1] This guide provides a comprehensive technical overview of Dabrafenib, covering its physicochemical properties, mechanism of action, practical experimental protocols, and pharmacokinetic profile, designed to support professionals in oncology research and drug development.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective application in research and development. Dabrafenib is an organofluorine

compound, sulfonamide, and a member of the 1,3-thiazole and aminopyrimidine families.[1]

Table 1: Physicochemical Properties of Dabrafenib

Property	Value	Source(s)
CAS Number	1195765-45-7 (Free Base)	[2][3][4][5]
Synonyms	GSK2118436, Tafinlar®	[1][2]
Molecular Formula	C ₂₃ H ₂₀ F ₃ N ₅ O ₂ S ₂	[1][2][3][4][5]
Molecular Weight	519.6 g/mol	[1][3][5]
IUPAC Name	N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide	[4]
Appearance	White to off-white solid powder	[2]
Solubility	Soluble in DMSO (≥30 mg/mL) and Ethanol (~1 mg/mL with warming). Sparingly soluble in aqueous buffers.	[3][4][5][6]
Storage	Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C and use within 3 months.	[3][5]

Note: The clinically used form is often Dabrafenib mesylate (CAS No. 1195768-06-9).

Mechanism of Action: Targeted Inhibition of the MAPK Pathway

Dabrafenib's therapeutic efficacy is rooted in its specific inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade regulating cell growth, proliferation, and survival.[7][8]

The Role of BRAF in the MAPK Cascade

Under normal physiological conditions, the MAPK pathway (also known as the RAS/RAF/MEK/ERK pathway) is tightly regulated.[8] Growth factor binding to receptor tyrosine kinases (RTKs) activates RAS, which in turn recruits and activates RAF kinases (ARAF, BRAF, CRAF). Activated RAF phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors, driving cell cycle progression and survival.[8][9]

Oncogenic BRAF Mutations

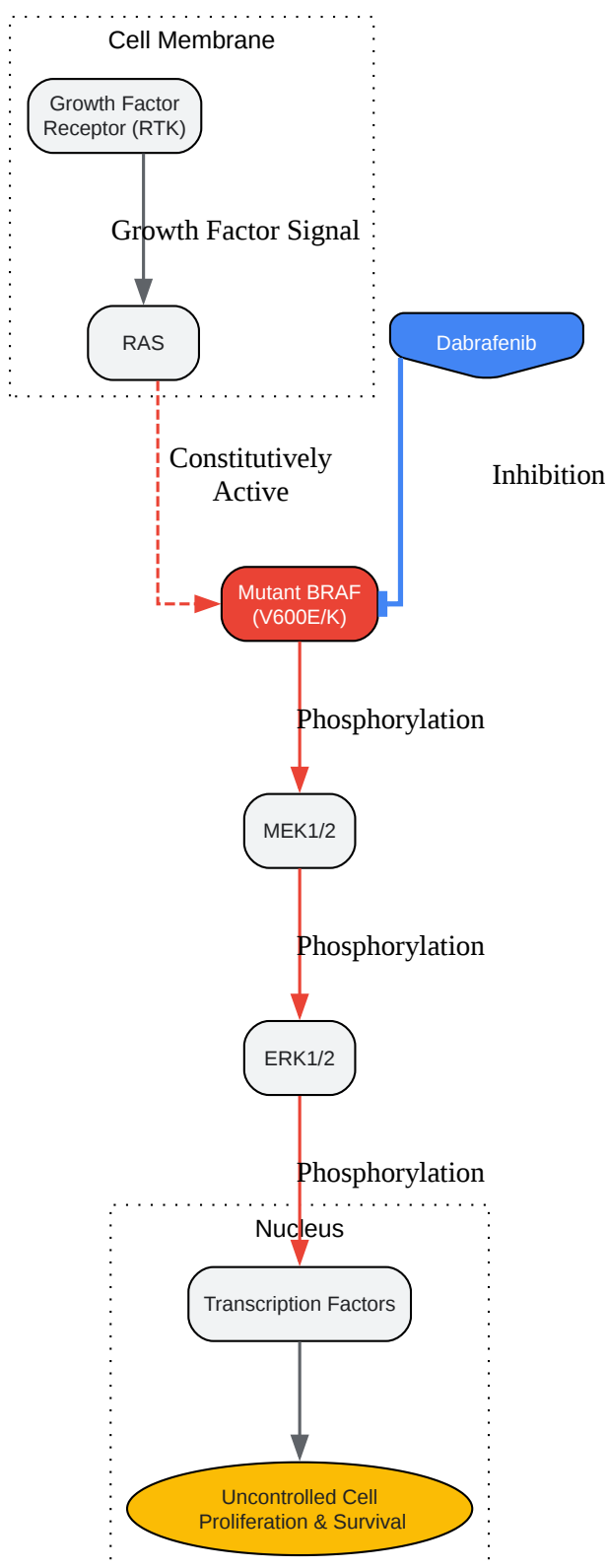
In approximately 50% of melanomas and a subset of other cancers (e.g., non-small cell lung cancer, anaplastic thyroid cancer), the BRAF gene acquires activating mutations.[9][10] The most common of these is a valine-to-glutamic acid substitution at codon 600 (V600E), which mimics phosphorylation, leading to constitutive, uncontrolled activation of the BRAF kinase and downstream signaling, promoting oncogenesis.[11]

Dabrafenib's Selective Inhibition

Dabrafenib functions as an ATP-competitive inhibitor, selectively binding to the active conformation of mutant BRAF V600 kinase.[7][9] This blockade prevents the phosphorylation of MEK and ERK, thereby inhibiting the aberrant signaling cascade.[9] The result is G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[9][12]

Dabrafenib exhibits high potency against BRAF V600E, V600K, and V600D mutations, with significantly less activity against wild-type BRAF and CRAF.[3][9] This selectivity is crucial for its therapeutic window.

Diagram: Dabrafenib's Mechanism of Action in the MAPK Pathway



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Caption: Dabrafenib selectively inhibits mutant BRAF, blocking the MAPK signaling cascade.

In Vitro Experimental Protocols

For researchers investigating Dabrafenib, standardized protocols are essential for reproducible results.

Reconstitution and Storage of Dabrafenib

- **Expertise & Rationale:** Dabrafenib is hydrophobic and requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the standard choice due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations (<0.5%). The lyophilized powder is stable for years when stored properly, but the solution is less stable and prone to degradation, necessitating storage at -20°C and use within a few months.[\[3\]](#)[\[5\]](#) Aliquoting is critical to avoid repeated freeze-thaw cycles, which can compromise compound integrity.
- **Protocol:**
 - To prepare a 10 mM stock solution, reconstitute 5 mg of Dabrafenib powder (MW: 519.6 g/mol) in 962 µL of anhydrous, cell-culture grade DMSO.[\[3\]](#)[\[5\]](#)
 - Vortex gently until the powder is completely dissolved. Slight warming may be necessary. [\[3\]](#)[\[5\]](#)
 - Dispense into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
 - Store aliquots at -20°C, protected from light. Once thawed, an aliquot should not be refrozen.[\[3\]](#)[\[5\]](#) Aqueous solutions are not recommended for storage beyond one day.[\[6\]](#)

Cell-Based Proliferation Assay

- **Expertise & Rationale:** This assay quantifies the cytostatic or cytotoxic effect of Dabrafenib. The choice of cell line is paramount. A BRAF V600E mutant cell line (e.g., A375, SKMEL28 melanoma) should be used as the sensitive model, while a BRAF wild-type cell line (e.g., HFF, C32) serves as a negative control to demonstrate selectivity.[\[12\]](#)[\[13\]](#) A 72-hour incubation period is typically sufficient to observe effects on cell division. Resazurin-based assays (like alamarBlue) are robust, non-toxic, and measure metabolic activity, which correlates well with cell viability.

- Protocol:
 - Cell Seeding: Seed A375 (V600E) and C32 (wild-type) cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
 - Compound Treatment: Prepare a serial dilution of Dabrafenib (e.g., from 10 μ M down to 0.1 nM) in culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, must be constant and non-toxic (e.g., 0.1%).
 - Replace the medium in the plates with the medium containing the drug dilutions. Include vehicle-only (DMSO) and no-treatment controls.
 - Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
 - Viability Assessment: Add a resazurin-based viability reagent (e.g., alamarBlue) to each well and incubate for 2-4 hours.
 - Data Acquisition: Measure fluorescence or absorbance using a plate reader.
 - Analysis: Normalize the data to the vehicle control wells and plot a dose-response curve to calculate the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).

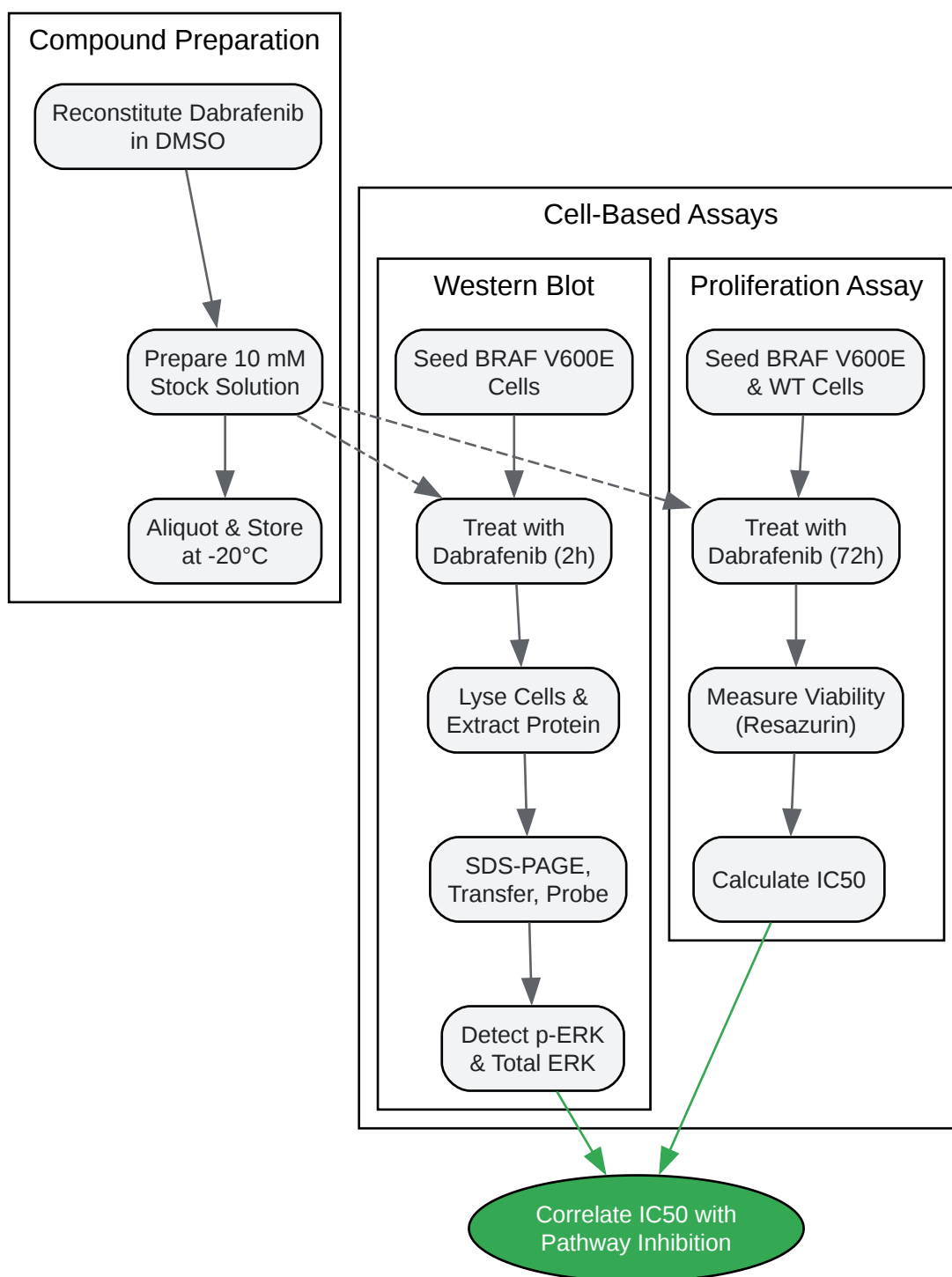
Western Blot Analysis for MAPK Pathway Inhibition

- Expertise & Rationale: Western blotting provides direct evidence of target engagement by measuring the phosphorylation status of key downstream proteins. A reduction in phosphorylated ERK (p-ERK) levels relative to total ERK is the definitive biomarker for MAPK pathway inhibition by a BRAF inhibitor.^[14] A short treatment time (e.g., 1-2 hours) is often sufficient to observe maximal inhibition of signaling. Loading controls (e.g., GAPDH, β -actin) are essential to ensure equal protein loading between lanes, validating the observed changes in p-ERK.^[15]
- Protocol:
 - Cell Treatment: Plate BRAF-mutant cells (e.g., A375) and grow to 60-70% confluency.^[14] Treat cells with Dabrafenib at various concentrations (e.g., 10 nM, 100 nM, 1 μ M) and a

vehicle control for 2 hours.

- Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.[14]
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[14]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and a loading control (e.g., GAPDH).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
- Detection: Wash again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager.
- Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[14]

Diagram: Experimental Workflow for In Vitro Analysis



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Caption: Workflow for preparing Dabrafenib and assessing its in vitro activity.

Pharmacokinetic and Pharmacodynamic Profile

The clinical utility of Dabrafenib is defined by its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo target engagement.

Table 2: Summary of Dabrafenib Pharmacokinetics

Parameter	Description	Source(s)
Bioavailability	High oral bioavailability of ~95% after a single dose. [16] [17]	[16] [17]
Absorption	Rapidly absorbed, with Tmax reached ~2 hours post-dose. Food decreases absorption and should be taken in a fasted state. [18] [19]	[18] [19]
Distribution	High plasma protein binding (~99.7%).	[20]
Metabolism	Primarily metabolized by CYP3A4 and CYP2C8 to form active (hydroxy-dabrafenib) and inactive metabolites. [16] [17] [21]	[16] [17] [19] [21]
Auto-induction	Induces its own metabolism, primarily via CYP3A4. This leads to a time-dependent increase in clearance, with steady-state concentrations achieved after ~14 days. [16] [17]	[16] [17]
Elimination	Primarily eliminated via feces (71%) and urine (23%) as metabolites.	[20]
Half-life	Terminal half-life of approximately 8 hours for the parent drug.	[20]

Pharmacodynamics: In vivo studies and clinical trials have confirmed that clinically relevant doses of Dabrafenib (150 mg twice daily) achieve sufficient plasma concentrations to inhibit p-

ERK in tumor tissues, correlating with tumor growth inhibition and objective responses in patients with BRAF V600-mutant cancers.[9][22]

Clinical Significance and Combination Therapy

Dabrafenib is FDA-approved for the treatment of BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma, metastatic non-small cell lung cancer (NSCLC), and anaplastic thyroid cancer.[9][20][23][24]

A key evolution in its use is the combination with a MEK inhibitor, Trametinib.[10] This dual blockade of the MAPK pathway at two different nodes (BRAF and MEK) has demonstrated superior efficacy, including higher response rates and longer progression-free survival, compared to Dabrafenib monotherapy.[10][23] The combination also mitigates certain resistance mechanisms and reduces the incidence of paradoxical MAPK pathway activation in wild-type cells, which can lead to cutaneous squamous cell carcinomas.[10]

Conclusion

Dabrafenib (CAS No. 1195765-45-7) is a well-characterized, potent, and selective inhibitor of mutant BRAF kinase. Its development has been a landmark in precision oncology. For researchers and drug developers, a deep understanding of its physicochemical properties, mechanism of action, and appropriate handling in experimental settings is crucial for advancing the field. The established protocols and pharmacokinetic data presented in this guide serve as a foundational resource for the continued investigation and application of this important therapeutic agent.

References

- Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [\[Link\]](#)
- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? (n.d.). R Discovery. Retrieved January 20, 2026, from [\[Link\]](#)
- What are dabrafenib and trametinib? (2025, August 28). Dr.Oracle. Retrieved January 20, 2026, from [\[Link\]](#)

- Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors. (n.d.). ASCO Publications. Retrieved January 20, 2026, from [\[Link\]](#)
- Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). (n.d.). AACR Journals. Retrieved January 20, 2026, from [\[Link\]](#)
- Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites. (n.d.). PubMed. Retrieved January 20, 2026, from [\[Link\]](#)
- Dabrafenib: uses, dosing, warnings, adverse events, interactions. (n.d.). Oncology News Central. Retrieved January 20, 2026, from [\[Link\]](#)
- What is the mechanism of Dabrafenib Mesylate? (2024, July 17). Patsnap Synapse. Retrieved January 20, 2026, from [\[Link\]](#)
- Dabrafenib | C23H20F3N5O2S2 | CID 44462760. (n.d.). PubChem. Retrieved January 20, 2026, from [\[Link\]](#)
- Dabrafenib | Drug Guide. (n.d.). MedSchool. Retrieved January 20, 2026, from [\[Link\]](#)
- Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. (n.d.). PubMed. Retrieved January 20, 2026, from [\[Link\]](#)
- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. (n.d.). PubMed Central. Retrieved January 20, 2026, from [\[Link\]](#)
- Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo. (n.d.). In Vivo. Retrieved January 20, 2026, from [\[Link\]](#)
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (2014, April 28). National Center for Biotechnology Information. Retrieved January 20, 2026, from [\[Link\]](#)
- TAFINLAR (dabrafenib) capsules label. (n.d.). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [\[Link\]](#)

- TAFINLAR® (dabrafenib) capsules, for oral use. (n.d.). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [[Link](#)]
- The Metabolic Drug-Drug Interaction Profile of Dabrafenib: In Vitro Investigations and Quantitative Extrapolation of the P450-Mediated DDI Risk | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [[Link](#)]

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Sources

- 1. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. medschool.co [medschool.co]
- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 12. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo [iv.iiarjournals.org]
- 13. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. mdpi.com [mdpi.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. ascopubs.org [ascopubs.org]
- 24. oncologynewscentral.com [oncologynewscentral.com]
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